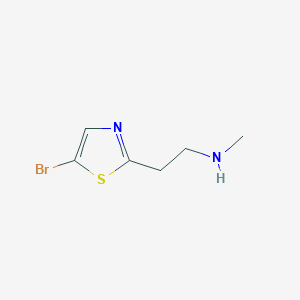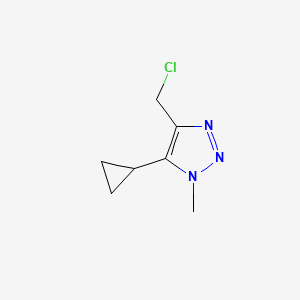
((R)-3-((R)-1-Aminoethyl)piperidin-1-yl)(3-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoroethoxy group, a pyridine ring, and a piperidine moiety, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the pyridine-2-carbonyl chloride, which is then reacted with 3-(2,2,2-trifluoroethoxy)piperidine under controlled conditions to form the intermediate compound. This intermediate is further reacted with ethan-1-amine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity. The pyridine ring is crucial for its binding affinity, while the piperidine moiety contributes to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-[(3R*)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine**
- (1R)-1-[(3R*)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine sulfate**
Uniqueness
Compared to similar compounds, (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride exhibits enhanced stability and solubility due to the presence of the hydrochloride salt. This makes it more suitable for various applications, particularly in biological and medicinal research.
Propriétés
Formule moléculaire |
C15H21ClF3N3O2 |
|---|---|
Poids moléculaire |
367.79 g/mol |
Nom IUPAC |
[(3R)-3-[(1R)-1-aminoethyl]piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C15H20F3N3O2.ClH/c1-10(19)11-4-3-7-21(8-11)14(22)13-12(5-2-6-20-13)23-9-15(16,17)18;/h2,5-6,10-11H,3-4,7-9,19H2,1H3;1H/t10-,11-;/m1./s1 |
Clé InChI |
IOIVFJZMBOIGIN-NDXYWBNTSA-N |
SMILES isomérique |
C[C@H]([C@@H]1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl |
SMILES canonique |
CC(C1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)







![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)

![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)

